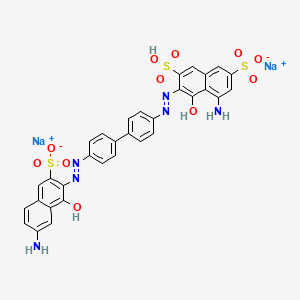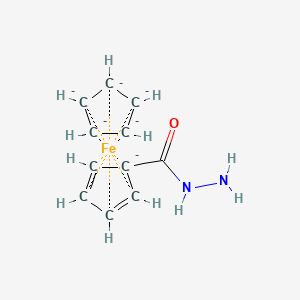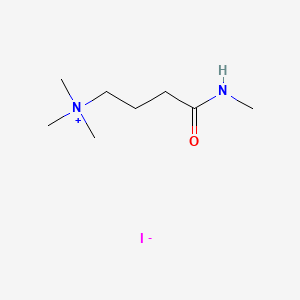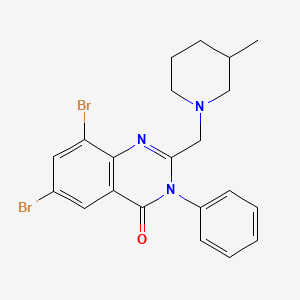
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt is a complex organic compound. It is a derivative of naphthalenesulfonic acid and is characterized by the presence of multiple functional groups, including amino, sulfo, and azo groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt involves multiple steps The process typically begins with the sulfonation of naphthalene to produce naphthalenesulfonic acid The azo group is introduced via a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which then reacts with another aromatic compound to form the azo linkage
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the reaction rates and minimize by-products. The final product is purified using techniques such as crystallization, filtration, and drying.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids and quinones, while reduction can produce aromatic amines.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and facilitates binding to proteins and other biomolecules. The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene with different substitution patterns.
2-Naphthol: A hydroxyl derivative of naphthalene with similar reactivity.
Azo dyes: A class of compounds with similar azo linkages but different substituents.
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its dipotassium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
67875-06-3 |
|---|---|
Formule moléculaire |
C23H15ClK2N4O8S2 |
Poids moléculaire |
653.2 g/mol |
Nom IUPAC |
dipotassium;6-amino-5-[[5-[(3-chlorobenzoyl)amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H17ClN4O8S2.2K/c24-14-3-1-2-13(8-14)23(30)26-15-5-7-20(38(34,35)36)18(10-15)27-28-22-17(25)6-4-12-9-16(37(31,32)33)11-19(29)21(12)22;;/h1-11,29H,25H2,(H,26,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
Clé InChI |
VEKGKFKUKJZBHO-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


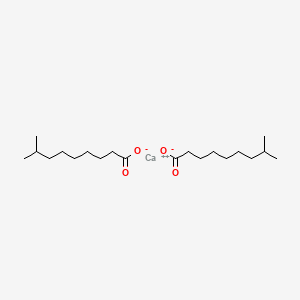
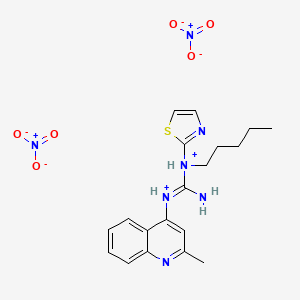
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
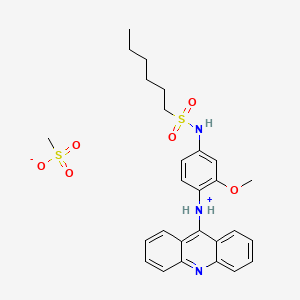
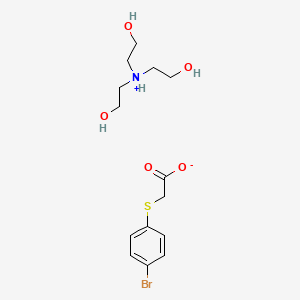

![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)

